molecular formula C17H19N B14355437 N-butyl-9H-fluoren-2-amine CAS No. 93405-87-9

N-butyl-9H-fluoren-2-amine

Cat. No.: B14355437
CAS No.: 93405-87-9
M. Wt: 237.34 g/mol
InChI Key: JVNSWLPRFZRFOP-UHFFFAOYSA-N
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Description

N-butyl-9H-fluoren-2-amine (CAS: 88223-36-3; MF: C₁₉H₂₃N; MW: 265.39 g/mol) is a fluorene-derived amine characterized by a butyl group (-C₄H₉) attached to the 9-position of the fluorene backbone and an amine (-NH₂) at the 2-position . This compound serves as a versatile intermediate in organic synthesis, enabling the preparation of amine-containing molecules for materials science and pharmaceuticals. Its structure balances solubility (enhanced by the butyl chain) and aromatic rigidity (from the fluorene core), making it suitable for applications requiring tailored electronic or steric properties .

Properties

CAS No.

93405-87-9

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N-butyl-9H-fluoren-2-amine

InChI

InChI=1S/C17H19N/c1-2-3-10-18-15-8-9-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-9,12,18H,2-3,10-11H2,1H3

InChI Key

JVNSWLPRFZRFOP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-9H-fluoren-2-amine can be achieved through several methods. One common approach involves the alkylation of 9H-fluoren-2-amine with butyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the butyl halide, resulting in the formation of the desired product .

Another method involves the reductive amination of 9H-fluoren-2-aldehyde with butylamine. This process involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-9H-fluoren-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with the active site of the target protein, leading to inhibition of its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-butyl-9H-fluoren-2-amine with key analogs, highlighting substituent-driven differences:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 9-butyl, 2-NH₂ 265.39 Organic synthesis intermediate; moderate solubility in non-polar solvents
N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine 9,9-dimethyl, 2-NH₂, biphenyl 383.52 High thermal stability; material science (sensors, catalysts)
N,N-bis(4-methylphenyl)-9,9-dimethyl-9H-fluoren-2-amine 9,9-dimethyl, 2-N,N-di-p-tolyl 435.57 Enhanced conjugation for optoelectronics; OLED host materials
N,9,9-Triphenyl-9H-fluoren-2-amine 9,9-diphenyl, 2-NH₂ 409.52 High rigidity; charge-transport layers in OLEDs
7-bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine 9,9-dimethyl, 2-N,N-diethyl, 7-Br 358.08 Halogenated precursor for cross-coupling reactions
Key Observations:

Alkyl vs. Aryl Substituents :

  • Butyl groups (e.g., N-butyl derivative) improve solubility in organic solvents compared to dimethyl or aryl-substituted analogs .
  • Aryl groups (e.g., biphenyl or triphenyl substituents) enhance thermal stability (e.g., decomposition >300°C) and π-conjugation, critical for optoelectronic applications .

Electronic and Steric Effects :

  • N,N-di-p-tolyl substituents () increase electron-donating capacity, improving charge mobility in OLEDs .
  • Bromine at the 7-position () introduces reactivity for Suzuki-Miyaura couplings, enabling modular functionalization .

Triphenyl-substituted fluorenes () exhibit superior thermal stability, making them suitable for high-temperature processing in device fabrication .

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